molecular formula C20H18N4O2 B2440807 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide CAS No. 1190012-26-0

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide

Cat. No. B2440807
CAS RN: 1190012-26-0
M. Wt: 346.39
InChI Key: JACGUKGSIQUHFZ-UHFFFAOYSA-N
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Description

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide, also known as MI-773, is a small-molecule inhibitor of the MDM2-p53 interaction. It is a promising drug candidate for the treatment of cancer, as it has been shown to restore the function of the tumor suppressor protein p53, which is often mutated or overexpressed in cancer cells.

Scientific Research Applications

1. Cardiovascular Research

Research on compounds structurally related to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide, such as dihydropyridazinone cardiotonics, has shown significant potential in cardiovascular applications. Studies indicate that these compounds are potent positive inotropes, demonstrating enhanced cardiac contractility, particularly in canine models. The research focuses on variations of this structural class to improve oral activity and inotropic potency, as exemplified by the extensive work on LY195115. This compound has shown to be one of the most potent and long-acting oral inotropes described, potentially beneficial for heart failure treatment (Robertson et al., 1986).

2. Cancer Research

Derivatives of pyrimidoindoles, such as 9H-pyrimido[4,5-b]indoles, have been explored for their anti-cancer properties, particularly as BET inhibitors. These compounds exhibit high binding affinities to BET proteins and demonstrate potent anti-tumor activity, especially in leukemia and triple-negative breast cancer models. The structural design of these molecules aims to optimize their potency, selectivity, and pharmacokinetic properties, making them promising candidates for cancer therapy (Zhao et al., 2017).

3. Anti-Inflammatory Research

Pyrimidoindole derivatives are also being studied for their anti-inflammatory properties. Compounds structurally related to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide have been synthesized and tested for their anti-inflammatory activities. Certain compounds in this structural class have shown moderate anti-inflammatory activity, comparable to standard drugs like indomethacin. This research area holds promise for developing new anti-inflammatory agents with optimized efficacy and reduced side effects (Tozkoparan et al., 1999).

4. Neurodegenerative Disease Research

Research on compounds similar to 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide has shown potential in treating neurodegenerative diseases. For example, specific peripheral benzodiazepine receptor ligands have demonstrated significant therapeutic action on the progression and severity of conditions like rheumatoid arthritis and neurodegeneration, indicating potential new therapeutic avenues (Bribes et al., 2002).

properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-3-6-14(7-4-12)22-17(25)10-24-11-21-18-15-9-13(2)5-8-16(15)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGUKGSIQUHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide

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